1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea
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Overview
Description
1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a dimethylamino-substituted phenyl group
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclopropyl isocyanate with 3-(4-(dimethylamino)phenyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit pharmacological activities that could be harnessed for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to certain receptors or enzymes, modulating their activity. The cyclopropyl group can influence the compound’s overall conformation and stability, affecting its biological activity. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-Cyclopropyl-3-(3-(4-(dimethylamino)phenyl)propyl)urea can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(4-(dimethylamino)phenyl)urea: Lacks the propyl chain, which may affect its binding properties and biological activity.
1-Cyclopropyl-3-(3-(4-(methylthio)phenyl)propyl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-3-[3-[4-(dimethylamino)phenyl]propyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-18(2)14-9-5-12(6-10-14)4-3-11-16-15(19)17-13-7-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNUQSYFIINDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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